Manumycin

Descripción

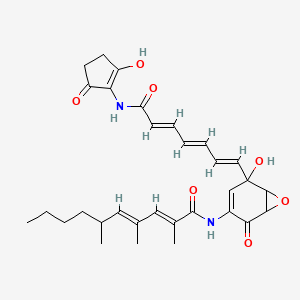

This compound A has been reported in Streptomyces, Streptomyces griseoaurantiacus, and Streptomyces parvulus with data available.

an NSAID; RN given for (1S-(1alpha,3(2E,4E,6S*),5alpha,5(1E,3E,5E),6alpha))-isomer; a farnesyl protein transferase inhibitor; from Streptomyces parvulus; MF C31-H38-N2-O7; structure given in first source

Propiedades

IUPAC Name |

(2E,4E,6R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N2O7/c1-5-6-11-19(2)16-20(3)17-21(4)30(38)32-22-18-31(39,29-28(40-29)27(22)37)15-10-8-7-9-12-25(36)33-26-23(34)13-14-24(26)35/h7-10,12,15-19,28-29,34,39H,5-6,11,13-14H2,1-4H3,(H,32,38)(H,33,36)/b8-7+,12-9+,15-10+,20-16+,21-17+/t19-,28-,29-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWQHCKLTXDWBD-MVTGTTCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C=C(C)C=C(C)C(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C)/C=C(\C)/C=C(\C)/C(=O)NC1=C[C@]([C@H]2[C@@H](C1=O)O2)(/C=C/C=C/C=C/C(=O)NC3=C(CCC3=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401025744 | |

| Record name | Manumycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52665-74-4 | |

| Record name | Manumycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52665-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manumycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052665744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manumycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MANUMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIQ298X4XD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Manumycin A from Streptomyces parvulus: A Technical Guide on its Discovery, Mechanism, and Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Manumycin A, a polyketide antibiotic first isolated from Streptomyces parvulus, has emerged as a molecule of significant interest in biomedical research due to its diverse biological activities.[1][2][3] Initially identified as a potent and specific inhibitor of Ras farnesyltransferase, it was extensively investigated as a potential anticancer agent targeting oncogenic Ras signaling pathways.[4][5] However, subsequent research has unveiled a more complex mode of action, implicating other cellular targets such as thioredoxin reductase 1 (TrxR-1) and pathways including exosome biogenesis and endoplasmic reticulum (ER) stress. Recent studies have even questioned the primacy of farnesyltransferase inhibition in its cellular effects, suggesting that TrxR-1 may be its main target. This guide provides a comprehensive technical overview of this compound A, consolidating key quantitative data, detailing experimental protocols for its study, and visualizing its complex biological interactions.

Discovery and Isolation from Streptomyces parvulus

This compound A was originally discovered through a microbial screening program designed to identify inhibitors of farnesyltransferase (FTase). The producing organism, Streptomyces parvulus, is a soil-dwelling bacterium known for producing various bioactive secondary metabolites, including Actinomycin D. The isolation of this compound A is a multi-step process involving fermentation of the bacterium, followed by extraction and chromatographic purification of the active compound.

General Isolation Workflow

The process begins with the cultivation of S. parvulus in a suitable fermentation broth, followed by separation of the mycelia and extraction of the active metabolite.

Caption: General experimental workflow for this compound A isolation and purification.

Biosynthesis of this compound A

The biosynthesis of this compound A involves a complex pathway combining elements of polyketide and amino acid metabolism. The structure features two linear polyketide chains attached to a central mC7N (meta-carboxy-7-amino-heptanoyl) unit. Studies have shown this central unit is derived from a C4 Krebs cycle intermediate and a C3 triose phosphate pool intermediate. The side chains are typical polyketide-derived moieties.

Caption: Simplified biosynthetic pathway of this compound A.

Mechanism of Action: A Multifaceted Inhibitor

While initially lauded as a specific farnesyltransferase inhibitor, the mechanism of action of this compound A is now understood to be more complex, involving multiple cellular targets that contribute to its anticancer and anti-inflammatory effects.

Farnesyltransferase (FTase) Inhibition

The Ras family of small GTPases requires post-translational farnesylation for membrane localization and function, a critical step in many signal transduction pathways regulating cell growth and proliferation. This compound A acts as a competitive inhibitor of FTase, competing with the farnesyl pyrophosphate (FPP) substrate. This inhibition prevents Ras activation, thereby blocking downstream signaling cascades like the RAF/ERK pathway.

Caption: this compound A inhibits FTase, preventing Ras activation and signaling.

Thioredoxin Reductase 1 (TrxR-1) Inhibition and Apoptosis

More recent evidence suggests that the primary target of this compound A may be Thioredoxin Reductase 1 (TrxR-1), a key enzyme in the mammalian redox system. Inhibition of TrxR-1 leads to an increase in intracellular reactive oxygen species (ROS). This oxidative stress triggers the mitochondrial apoptotic pathway through the activation of caspase-9 and the executioner caspase-3, leading to programmed cell death.

References

- 1. This compound | C31H38N2O7 | CID 6438330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Streptomyces parvulus - Wikipedia [en.wikipedia.org]

- 3. Antitumor effect of the combination of this compound A and Immodin is associated with antiplatelet activity and increased granulocyte tumor infiltration in a 4T1 breast tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

Farnesyltransferase Inhibition by Manumycin A: A Reconsideration

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Manumycin A, a natural product isolated from Streptomyces parvulus, was initially identified as a potent and specific inhibitor of farnesyltransferase (FTase).[1][2] This enzyme catalyzes the transfer of a farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CAAX" motif of various proteins, a crucial post-translational modification for their proper subcellular localization and function.[2] The most notable substrate of FTase is the Ras family of small GTPases, key signaling proteins that, when mutated, are implicated in a significant portion of human cancers.[2] Consequently, farnesyltransferase inhibitors (FTIs) like this compound A were pursued as promising anti-cancer therapeutics.

However, recent research has called into question the specificity and primary mechanism of action of this compound A. While it does inhibit FTase, its potency against this enzyme in cell-free assays is in the micromolar range, whereas its effects on cell viability and other cellular processes are observed at lower concentrations.[1] This suggests that this compound A may exert its biological effects through multiple mechanisms, including the inhibition of other enzymes and the induction of apoptosis through pathways independent of direct FTase inhibition. This guide provides an in-depth technical overview of the current understanding of this compound A's interaction with farnesyltransferase, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data

The following tables summarize the inhibitory activity of this compound A against farnesyltransferase and its effects on various cancer cell lines.

| Target Enzyme | Organism | IC50 (µM) | Ki (µM) | Substrate Concentrations | Assay Conditions | Reference |

| Farnesyltransferase | Human | 58.03 | 4.40 | Dansyl-GCVLS (8 µM), FPP (2 µM) | 30°C | |

| Farnesyltransferase | C. elegans | 45.96 | 3.16 | Dansyl-GCVLS (8 µM), FPP (2 µM) | 40°C | |

| Farnesyltransferase | Rat Brain | - | 1.2 | - | - |

| Cell Line | Cancer Type | IC50 (µM) | Assay | Incubation Time | Reference |

| LNCaP | Prostate Cancer | 8.79 | MTT | 48h | |

| HEK293 | Human Embryonic Kidney | 6.60 | MTT | 48h | |

| PC3 | Prostate Cancer | 11.00 | MTT | 48h |

Experimental Protocols

Farnesyltransferase Activity Assay (Continuous Fluorescence Assay)

This protocol is adapted from a study investigating the inhibitory effects of this compound A on human and C. elegans farnesyltransferase.

Materials:

-

Purified human or C. elegans farnesyltransferase

-

Dansyl-GCVLS (fluorescent peptide substrate)

-

Farnesyl pyrophosphate (FPP)

-

This compound A

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

DMSO (for dissolving this compound A)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Dissolve this compound A in DMSO to create a stock solution. Prepare serial dilutions of this compound A in the assay buffer. The final DMSO concentration in the assay should not exceed 5%.

-

Prepare substrate solutions: Dansyl-GCVLS at a final concentration of 8 µM and FPP at a final concentration of 2 µM in the assay buffer.

-

-

Enzyme Preparation:

-

Dilute the purified farnesyltransferase in the assay buffer to the desired concentration.

-

-

Assay Setup:

-

Add the this compound A dilutions or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.

-

Add the farnesyltransferase enzyme to each well.

-

Initiate the reaction by adding the substrate mixture (Dansyl-GCVLS and FPP).

-

-

Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-set to the optimal temperature (30°C for human FTase, 40°C for C. elegans FTase).

-

Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~340 nm and an emission wavelength of ~485 nm. The increase in fluorescence corresponds to the farnesylation of the Dansyl-GCVLS peptide.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the fluorescence curves.

-

Plot the percentage of enzyme activity relative to the vehicle control against the logarithm of the this compound A concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound A on the viability of cancer cell lines, based on a study on prostate cancer cells.

Materials:

-

Cancer cell lines (e.g., LNCaP, PC3, HEK293)

-

Complete cell culture medium

-

This compound A

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 5,000-15,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Treatment:

-

Prepare serial dilutions of this compound A in culture medium from a DMSO stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed a non-toxic level (e.g., 0.1%).

-

Remove the medium from the wells and add 100 µL of the this compound A dilutions or vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 48 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Solubilization:

-

Add 100 µL of the solubilization solution to each well.

-

Mix gently on an orbital shaker for 5-15 minutes to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the this compound A concentration and determine the IC50 value.

-

Western Blot Analysis of Protein Farnesylation

This protocol describes a method to assess the in-cell inhibition of farnesyltransferase by observing the farnesylation status of a known FTase substrate, HDJ-2.

Materials:

-

Cell line of interest

-

This compound A

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against HDJ-2 (recognizes both farnesylated and non-farnesylated forms)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with various concentrations of this compound A for a specified time.

-

Wash the cells with cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against HDJ-2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Incubate the membrane with the chemiluminescent substrate.

-

Capture the signal using an imaging system. The non-farnesylated form of HDJ-2 will migrate slower than the farnesylated form.

-

-

Analysis:

-

Quantify the band intensities for both the farnesylated and non-farnesylated forms of HDJ-2 to determine the extent of farnesyltransferase inhibition.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to farnesyltransferase inhibition by this compound A.

Caption: The Ras-Raf-MEK-ERK signaling cascade.

Caption: Mechanism of farnesyltransferase inhibition.

Caption: Experimental workflow for evaluating this compound A.

Conclusion

The classification of this compound A solely as a specific farnesyltransferase inhibitor warrants reconsideration. While it demonstrably inhibits FTase in vitro, its potency is significantly lower than other well-established FTIs. Furthermore, the concentrations at which this compound A affects cell viability and induces apoptosis in various cancer cell lines are often lower than its IC50 for FTase, suggesting the involvement of other molecular targets. Researchers and drug development professionals should, therefore, consider the multifaceted nature of this compound A's biological activity. Future investigations should aim to further elucidate its off-target effects and the complex signaling pathways it modulates to fully understand its therapeutic potential. This comprehensive technical guide provides a foundation for such future work by consolidating current quantitative data, detailing essential experimental protocols, and visualizing the key biological and experimental frameworks.

References

Manumycin A: A Comprehensive Technical Guide to its Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manumycin A, a natural product isolated from Streptomyces parvulus, has emerged as a compound of significant interest in oncology research.[1] Initially identified as a farnesyltransferase inhibitor (FTI), its mechanism of action extends to the modulation of critical signaling pathways, induction of apoptosis, and inhibition of angiogenesis, collectively contributing to its potent antitumor effects across a variety of cancer cell lines.[2][3] This technical guide provides an in-depth overview of the biological activity of this compound A in cancer cells, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to support further research and drug development efforts.

Core Mechanism of Action: Farnesyltransferase Inhibition

This compound A's primary mode of action is the inhibition of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of various proteins, most notably the Ras family of small GTPases.[1] Farnesylation involves the attachment of a farnesyl pyrophosphate group to a cysteine residue at the C-terminus of target proteins. This lipid modification is essential for the proper localization and function of proteins like Ras, anchoring them to the cell membrane where they participate in signal transduction.[1]

By competitively inhibiting FTase, this compound A prevents the farnesylation of Ras, leading to its mislocalization and inactivation. Since Ras proteins are key regulators of cell growth, proliferation, and survival, their inhibition disrupts downstream signaling cascades that are often hyperactive in cancer.

Quantitative Analysis of Anticancer Activity

The cytotoxic and antiproliferative effects of this compound A have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound. The following table summarizes the reported IC50 values for this compound A across various cancer types.

| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) |

| Malignant Pleural Mesothelioma | MSTO-311H | 8.3 | 48 |

| Malignant Pleural Mesothelioma | H28 | 4.3 | 48 |

| Colorectal Carcinoma | SW480 | 45.05 | 24 |

| Colorectal Carcinoma | Caco-2 | 43.88 | 24 |

| Prostate Cancer | LNCaP | Not explicitly stated, but viability reduced to ~20% at 30 µM | 48 |

| Prostate Cancer | PC3 | Not explicitly stated, but viability reduced to ~20% at 30 µM | 48 |

| Castration-Resistant Prostate Cancer | C4-2B | ~0.25 (for exosome inhibition) | 48 |

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and assay method.

Key Signaling Pathways Modulated by this compound A

This compound A's inhibition of Ras farnesylation leads to the downregulation of several critical downstream signaling pathways implicated in cancer progression.

Ras/Raf/ERK Signaling Pathway

The Ras/Raf/MEK/ERK (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Activated Ras (GTP-bound) initiates this cascade by recruiting and activating Raf kinase. This compound A, by inhibiting Ras activation, effectively blocks this pathway, leading to decreased phosphorylation of MEK and ERK. This inhibition contributes significantly to the antiproliferative effects of this compound A.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another crucial signaling route that promotes cell survival, growth, and proliferation. In some cancer cells, this compound A has been shown to inhibit the phosphorylation of PI3K and Akt, thereby downregulating this pro-survival pathway. This effect can be a consequence of Ras inhibition, as Ras can act as an upstream activator of PI3K.

Induction of Apoptosis

This compound A is a potent inducer of apoptosis in a wide range of cancer cell lines. This programmed cell death is often mediated through the intrinsic or mitochondrial pathway. Key molecular events include:

-

Regulation of Bcl-2 Family Proteins: this compound A has been observed to downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate the expression of pro-apoptotic proteins such as Bax. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization.

-

Caspase Activation: The release of cytochrome c from the mitochondria initiates a caspase cascade, leading to the activation of caspase-9 (initiator caspase) and subsequently caspase-3 (executioner caspase).

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound A has demonstrated anti-angiogenic properties, which are thought to be mediated, at least in part, by the downregulation of vascular endothelial growth factor (VEGF) expression in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound A.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound A (and a vehicle control) for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Treat cells with this compound A for the desired time. Harvest both adherent and floating cells, and wash them with cold PBS.

-

Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis for Bcl-2 Family Proteins

This technique is used to detect changes in the expression levels of key apoptosis-regulating proteins.

-

Cell Lysis: After treatment with this compound A, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for investigating the anticancer effects of this compound A.

Conclusion and Future Directions

This compound A exhibits a multifaceted anticancer profile, primarily driven by its potent inhibition of farnesyltransferase and the consequent disruption of key oncogenic signaling pathways. Its ability to induce apoptosis and inhibit angiogenesis further underscores its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full spectrum of this compound A's activity and to investigate its efficacy in combination with other chemotherapeutic agents. Future research should focus on in vivo studies to validate these in vitro findings and to explore potential resistance mechanisms, ultimately paving the way for the clinical development of this compound A or its analogs as novel cancer therapeutics.

References

- 1. This compound A suppresses exosome biogenesis and secretion via targeted inhibition of Ras/Raf/ERK1/2 signaling and hnRNP H1 in castration-resistant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound A suppresses exosome biogenesis and secretion via targeted inhibition of Ras/Raf/ERK1/2 signaling and hnRNP H1 in castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor effect of this compound on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Farnesyltransferase Inhibition: A Technical Guide to the Pleiotropic Effects of Manumycin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manumycin A, a natural polyketide antibiotic produced by Streptomyces parvulus, was initially characterized as a potent and specific inhibitor of farnesyltransferase (FTase). This activity positioned it as a promising anti-cancer agent due to the critical role of farnesylation in the function of Ras oncoproteins. However, a growing body of evidence reveals that the biological activities of this compound A extend far beyond FTase inhibition, encompassing a range of pleiotropic effects that contribute to its anti-tumor, anti-inflammatory, and immunomodulatory properties. Recent research has cast doubt on the primacy of FTase inhibition in this compound A's mechanism of action, with studies indicating that its effects on other cellular targets occur at significantly lower concentrations.[1][2][3] This technical guide provides an in-depth exploration of these non-canonical mechanisms, offering researchers and drug development professionals a comprehensive understanding of this compound A's multifaceted molecular interactions. We present a synthesis of current knowledge, quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways involved.

Key Pleiotropic Effects of this compound A

This compound A's biological activity is not limited to its well-documented role as an FTase inhibitor. It exerts a variety of effects on crucial cellular processes, including apoptosis, inflammation, exosome biogenesis, and cellular redox homeostasis.

Inhibition of Thioredoxin Reductase-1 (TrxR-1)

A pivotal discovery in understanding the pleiotropic effects of this compound A is its potent and irreversible inhibition of thioredoxin reductase-1 (TrxR-1).[4][5] TrxR-1 is a key enzyme in the thioredoxin system, which maintains cellular redox balance and is crucial for antioxidant defense and cell growth.

-

Mechanism: this compound A covalently modifies the selenocysteine residue in the C-terminal redox center of TrxR-1, converting the enzyme into a "SecTRAP" (selenium-compromised thioredoxin reductase-derived apoptotic protein). This modified enzyme loses its ability to reduce thioredoxin and instead gains NADPH oxidase activity, leading to the production of superoxide radicals (O₂⁻•).

-

Consequences: The inhibition of TrxR-1 and the subsequent increase in reactive oxygen species (ROS) contribute significantly to this compound A's pro-apoptotic effects. This heightened oxidative stress can trigger DNA damage responses and activate apoptotic signaling cascades.

Induction of Apoptosis

This compound A induces programmed cell death in a variety of cancer cell lines through multiple mechanisms that are often independent of its FTase inhibitory activity.

-

Mitochondrial Pathway: this compound A can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspase-9 and the downstream executioner caspase-3.

-

ROS-Dependent Apoptosis: As a consequence of TrxR-1 inhibition, the accumulation of intracellular ROS can trigger apoptosis. ROS can activate apoptosis signal-regulating kinase 1 (ASK1), which in turn activates downstream signaling pathways leading to apoptosis.

-

Caspase Activation: Treatment with this compound A leads to the activation of key caspases, including caspase-3 and caspase-9, which are central to the execution of apoptosis.

Anti-Inflammatory Activity

This compound A exhibits significant anti-inflammatory properties by modulating the production of pro-inflammatory cytokines.

-

Cytokine Downregulation: In human monocytes and macrophage-like cell lines, this compound A downregulates the release of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8, particularly in response to inflammatory stimuli like TNF-α. This effect has been observed at concentrations that have minimal impact on cell viability.

-

NF-κB Pathway Inhibition: this compound A has been shown to inhibit the IκB kinase (IKK) complex, a key regulator of the NF-κB signaling pathway. By inhibiting IKKβ, this compound A prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

Suppression of Exosome Biogenesis and Secretion

This compound A has been identified as an inhibitor of exosome biogenesis and secretion, particularly in castration-resistant prostate cancer (CRPC) cells. Exosomes are small extracellular vesicles that play a crucial role in intercellular communication and cancer progression.

-

Ras/Raf/ERK1/2 Signaling Inhibition: this compound A's inhibitory effect on exosome formation is mediated through the targeted inhibition of the Ras/Raf/ERK1/2 signaling pathway. This pathway is known to regulate aspects of endosomal trafficking and exosome release.

-

hnRNP H1 Downregulation: The suppression of the Ras/Raf/ERK1/2 pathway by this compound A leads to the downregulation of the oncogenic splicing factor hnRNP H1. hnRNP H1 is implicated in the biogenesis of exosomes, and its reduction contributes to the overall decrease in exosome secretion.

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory concentrations and kinetic parameters of this compound A on various targets.

Table 1: Inhibitory Concentrations (IC₅₀) of this compound A in Cell-Based Assays

| Cell Line | Assay | IC₅₀ | Reference |

| LNCaP (Prostate Cancer) | Cell Viability | 8.79 µM | |

| HEK293 (Human Embryonic Kidney) | Cell Viability | 6.60 µM | |

| PC3 (Prostate Cancer) | Cell Viability | 11.00 µM | |

| SW480 (Colorectal Carcinoma) | Cell Proliferation | 45.05 µM (24h) | |

| Caco-2 (Colorectal Carcinoma) | Cell Proliferation | 43.88 µM (24h) |

Table 2: Inhibitory Parameters of this compound A in Cell-Free Assays

| Target Enzyme | Organism | Parameter | Value | Reference |

| Farnesyltransferase (FTase) | Human | IC₅₀ | 58.03 µM | |

| Farnesyltransferase (FTase) | Human | Kᵢ | 4.40 µM | |

| Farnesyltransferase (FTase) | C. elegans | IC₅₀ | 45.96 µM | |

| Farnesyltransferase (FTase) | C. elegans | Kᵢ | 3.16 µM | |

| Thioredoxin Reductase-1 (TrxR-1) | Mammalian | IC₅₀ | 272 nM (with preincubation) | |

| Thioredoxin Reductase-1 (TrxR-1) | Mammalian | IC₅₀ | 1586 nM (without preincubation) |

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound A.

Caption: Overview of this compound A's pleiotropic effects.

Caption: this compound A's inhibition of exosome biogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound A's pleiotropic effects.

Cell Viability and Proliferation Assays (MTT Assay)

Objective: To determine the cytotoxic and anti-proliferative effects of this compound A on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines (e.g., LNCaP, SW480)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound A stock solution (in DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of this compound A in complete medium. Remove the medium from the wells and add 100 µL of the this compound A dilutions (or vehicle control, e.g., DMSO-containing medium) to the respective wells.

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value can be determined by plotting the percentage of viability against the log of the this compound A concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Protein Expression

Objective: To analyze the effect of this compound A on the expression levels of specific proteins (e.g., Bcl-2, Bax, p-ERK).

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Running buffer and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Thioredoxin Reductase (TrxR) Activity Assay

Objective: To measure the inhibitory effect of this compound A on TrxR-1 activity.

Principle: TrxR activity can be measured using a colorimetric assay that follows the reduction of DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) by NADPH to TNB (5-thio-2-nitrobenzoic acid), which absorbs at 412 nm. The rate of TNB formation is proportional to the TrxR activity.

Materials:

-

Purified TrxR-1 or cell lysates

-

Assay buffer (e.g., TE buffer with EDTA)

-

NADPH

-

DTNB

-

This compound A

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, NADPH, and DTNB.

-

Inhibitor Pre-incubation (optional but recommended): Add this compound A to the wells containing the enzyme and pre-incubate for a specific time to allow for irreversible inhibition.

-

Reaction Initiation: Initiate the reaction by adding the enzyme source (purified TrxR-1 or cell lysate) to the wells.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). Compare the rates of the this compound A-treated samples to the control to determine the percentage of inhibition and the IC₅₀ value.

Conclusion

The characterization of this compound A solely as an FTase inhibitor is an oversimplification of its complex pharmacology. The evidence strongly suggests that its anti-cancer, anti-inflammatory, and other biological activities are the result of a confluence of effects on multiple cellular targets, with the inhibition of thioredoxin reductase-1 emerging as a particularly significant mechanism. For researchers and drug development professionals, this broader understanding of this compound A's pleiotropic effects is critical. It opens new avenues for therapeutic applications, suggests potential combination strategies, and highlights the importance of a multi-targeted approach in drug discovery. The continued investigation into the intricate molecular interactions of this compound A will undoubtedly unveil further insights into its therapeutic potential and inform the development of next-generation therapies.

References

- 1. Frontiers | Analyzing the postulated inhibitory effect of this compound A on farnesyltransferase [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Analyzing the postulated inhibitory effect of this compound A on farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound A Is a Potent Inhibitor of Mammalian Thioredoxin Reductase-1 (TrxR-1) - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-inflammatory Properties of Manumycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manumycin A, a polyketide antibiotic isolated from Streptomyces parvulus, has garnered significant interest for its potent anti-tumor properties. Beyond its anti-cancer activities, a growing body of evidence highlights its significant anti-inflammatory capabilities. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound A, focusing on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these effects. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound A in inflammatory diseases.

Core Mechanism of Action: Farnesyltransferase Inhibition

The primary mechanism through which this compound A exerts its biological effects is the inhibition of farnesyltransferase (FTase). FTase is a crucial enzyme that catalyzes the post-translational farnesylation of various proteins, most notably the small GTPase Ras. Farnesylation is essential for the proper localization and function of Ras at the cell membrane. By inhibiting FTase, this compound A disrupts Ras-mediated signaling cascades, which are pivotal in regulating cellular processes, including inflammation.

Impact on Key Inflammatory Signaling Pathways

This compound A's anti-inflammatory effects are mediated through its modulation of several key signaling pathways that are central to the inflammatory response.

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB signaling pathway is a cornerstone of inflammation, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines and chemokines. This compound A has been shown to inhibit the activation of NF-κB. This inhibition is, in part, independent of its farnesyltransferase inhibitory activity and is attributed to the direct inhibition of the IκB kinase (IKK) complex, specifically the IKKβ subunit. By inhibiting IKKβ, this compound A prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This results in the retention of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[1][2]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways, including the p38, JNK, and ERK pathways, are also critical regulators of inflammation. This compound A has been demonstrated to inhibit the phosphorylation of key kinases within these pathways. The inhibition of Ras farnesylation by this compound A leads to the downstream suppression of the Raf/MEK/ERK signaling cascade. Additionally, studies have shown that this compound A can inhibit the phosphorylation of p38 MAPK and JNK, although the precise upstream mechanisms for this inhibition are still under investigation. The net effect of this MAPK inhibition is a reduction in the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects

This compound A exhibits a dose-dependent inhibition of pro-inflammatory cytokine production in various cell types, most notably in human monocytes and macrophage-like cell lines such as THP-1.

| Cytokine | Cell Type | Stimulant | This compound A Concentration (µM) | Observed Effect | Reference |

| IL-1β | THP-1 cells | TNF-α | 0.25 - 1 | Dose-dependent inhibition of production.[3] | [3] |

| IL-6 | THP-1 cells | TNF-α | 0.25 - 1 | Dose-dependent inhibition of production.[3] | |

| IL-8 | THP-1 cells | TNF-α | 0.25 - 1 | Dose-dependent inhibition of production. | |

| IL-18 | THP-1 cells | TNF-α | 0.25 - 1 | Inhibition of release. | |

| TNF-α | THP-1 cells | LPS | 0.25 - 5 | Dose-dependent inhibition of expression. | |

| IL-1β | Human peripheral blood monocytes | TNF-α | 0.25 - 1 | Dose-dependent inhibition of production. | |

| IL-6 | Human peripheral blood monocytes | TNF-α | 0.25 - 1 | Dose-dependent inhibition of production. | |

| IL-8 | Human peripheral blood monocytes | TNF-α | 0.25 - 1 | Dose-dependent inhibition of production. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory properties of this compound A.

Cell Culture and Differentiation of THP-1 Cells

The human monocytic leukemia cell line, THP-1, is a widely used model for studying monocyte and macrophage biology.

-

Cell Culture:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cells at a density between 1 x 10^5 and 1 x 10^6 cells/mL in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 3-4 days by centrifugation and resuspension in fresh medium.

-

-

Differentiation into Macrophage-like Cells:

-

Seed THP-1 monocytes at a density of 5 x 10^5 cells/mL in a culture plate.

-

Induce differentiation by adding phorbol 12-myristate 13-acetate (PMA) to a final concentration of 20-100 ng/mL.

-

Incubate the cells with PMA for 48-72 hours. Differentiated macrophages will become adherent to the culture plate.

-

After differentiation, aspirate the PMA-containing medium, wash the cells with sterile PBS, and replace with fresh, PMA-free medium. Allow the cells to rest for 24 hours before subsequent experiments.

-

Measurement of Cytokine Production by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying cytokine levels in cell culture supernatants.

-

Protocol:

-

Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) overnight at 4°C.

-

Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).

-

Block the plate with blocking buffer (e.g., PBS with 1% BSA or 10% FBS) for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add cell culture supernatants (collected from stimulated and this compound A-treated cells) and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

-

Wash the plate five times with wash buffer.

-

Add a biotinylated detection antibody specific for the cytokine of interest and incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.

-

Wash the plate seven times with wash buffer.

-

Add TMB substrate solution and incubate until a color change is observed.

-

Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentration in the samples by interpolating from the standard curve.

-

Western Blot Analysis of NF-κB and MAPK Pathway Activation

Western blotting is used to detect the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

-

Protocol:

-

Treat differentiated THP-1 cells with an inflammatory stimulus (e.g., LPS or TNF-α) in the presence or absence of this compound A for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

-

Conclusion

This compound A demonstrates significant anti-inflammatory properties primarily through the inhibition of farnesyltransferase and the subsequent disruption of Ras-mediated signaling. Its ability to modulate key inflammatory pathways, including NF-κB and MAPK, leads to a marked reduction in the production of pro-inflammatory cytokines. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of this compound A as a novel anti-inflammatory agent. Future research should focus on elucidating the finer details of its mechanism of action and evaluating its efficacy and safety in preclinical models of inflammatory diseases.

References

Manumycin A's Role in Regulating Exosome Biogenesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Exosomes are nano-sized extracellular vesicles, typically 30-150 nm in diameter, released by most cell types.[1][2][3] They play a crucial role in intercellular communication by transferring a cargo of proteins, lipids, and nucleic acids to recipient cells, thereby influencing physiological and pathological processes.[1][4] The biogenesis of exosomes is a complex process that primarily involves the endosomal sorting complex required for transport (ESCRT) machinery, which facilitates the formation of intraluminal vesicles (ILVs) within multivesicular bodies (MVBs). An ESCRT-independent pathway, involving lipids like ceramide, also contributes to exosome formation.

Given their role in pathologies such as cancer progression, where they can transfer oncogenic factors, there is a significant interest in identifying therapeutic agents that can modulate exosome biogenesis and secretion. Manumycin A, a natural microbial metabolite, has been identified as a potent inhibitor of exosome biogenesis and secretion, particularly in the context of cancer cells. This technical guide provides an in-depth overview of the molecular mechanisms by which this compound A regulates exosome biogenesis, summarizes key quantitative data, and provides detailed experimental protocols for its study.

Mechanism of Action of this compound A

This compound A inhibits exosome biogenesis through a dual-pronged approach, primarily by targeting the ESCRT-dependent pathway via Ras signaling inhibition, and potentially by affecting the ESCRT-independent pathway through neutral sphingomyelinase inhibition.

Primary Mechanism: Inhibition of the Ras/Raf/ERK Signaling Pathway

The principal mechanism by which this compound A suppresses exosome biogenesis is through its function as a potent and selective farnesyltransferase (FTase) inhibitor.

-

Inhibition of Ras Farnesylation : Ras proteins, a family of small GTPases, require a post-translational modification called farnesylation to anchor to the plasma membrane, a critical step for their activation. This compound A inhibits FTase, the enzyme responsible for this modification, thereby preventing Ras from becoming active.

-

Downregulation of Ras/Raf/ERK Signaling : By preventing Ras activation, this compound A effectively blocks the downstream Ras/Raf/MEK/ERK1/2 signaling cascade. Studies have shown that treatment with this compound A leads to a significant decrease in the levels of activated, GTP-bound Ras and reduced phosphorylation of the downstream effectors Raf and ERK.

-

Suppression of ESCRT Machinery and Associated Proteins : The Ras/Raf/ERK pathway is functionally significant for exosome biogenesis. Inhibition of this pathway by this compound A leads to the attenuation of key proteins involved in the ESCRT-dependent pathway, including the ESCRT-0 protein Hrs (hepatocyte growth factor-regulated tyrosine kinase substrate) and the associated proteins ALIX and Rab27a.

-

Role of hnRNP H1 : The inhibitory effect of this compound A is also partly mediated by the ERK-dependent inhibition of the oncogenic splicing factor hnRNP H1. Silencing hnRNP H1 has been shown to decrease the levels of Alix, Rab27a, and Ras, indicating that hnRNP H1 is a pivotal downstream effector in the this compound A-Ras-mediated inhibition of exosome biogenesis.

Secondary Mechanism: Inhibition of Neutral Sphingomyelinase (nSMase)

This compound A is also reported to be an irreversible inhibitor of neutral sphingomyelinase (nSMase), particularly nSMase2. The nSMase enzyme is critical for the ESCRT-independent pathway of exosome biogenesis, where it generates ceramide, a lipid that facilitates the inward budding of the endosomal membrane to form ILVs.

While this compound A can inhibit nSMase2, this effect has been reported at higher concentrations (e.g., 10 μM). At lower concentrations (e.g., 250 nM) used to primarily inhibit the Ras pathway, its effect on nSMase2 may be less pronounced. However, this dual inhibition suggests that this compound A can potentially attenuate exosome biogenesis by targeting both ESCRT-dependent and -independent pathways.

Quantitative Data Summary

The effects of this compound A on exosome biogenesis and associated cellular processes have been quantified in several studies. The table below summarizes key findings, primarily from studies on castration-resistant prostate cancer (CRPC) cells such as C4-2B.

| Parameter | Cell Line(s) | This compound A Concentration | Observed Effect | Reference |

| Exosome Secretion | C4-2B, 22Rv1, PC-3 | 250 nM | ~55% suppression of exosome secretion compared to control. | |

| C4-2B | 250 nM and 500 nM | Robust, dose-dependent attenuation of exosome biogenesis. | ||

| Cell Viability | C4-2B | 250 nM (48 hr) | ~8% cell death (considered non-cytotoxic sub-IC50). | |

| RWPE-1 (normal) | Up to 250 nM | No significant effect on cell viability or exosome secretion. | ||

| Ras Activation | C4-2B | Not specified | ~50% decrease in GTPγS-activated Ras. | |

| Protein Expression | C4-2B | 100 nM and 250 nM | Dose-dependent decrease in phosphorylated Raf (p-Raf) and phosphorylated ERK (p-ERK). | |

| C4-2B | Not specified | Attenuated levels of ESCRT-0 protein Hrs, ALIX, and Rab27a. |

Visualizing the Mechanisms and Workflows

This compound A Signaling Pathway in Exosome Biogenesis

The following diagram illustrates the primary signaling cascade inhibited by this compound A.

Caption: this compound A inhibits FTase, blocking Ras activation and the downstream Raf/ERK pathway.

Experimental Workflow for Studying this compound A Effects

This diagram outlines a typical experimental procedure to assess the impact of this compound A.

References

The Effect of Manumycin A on Ras Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the effects of Manumycin A on Ras signaling pathways. This compound A, a natural product isolated from Streptomyces parvulus, has garnered significant interest in cancer research due to its potent inhibition of farnesyltransferase, a critical enzyme in the post-translational modification of Ras proteins. This guide details the mechanism of action of this compound A, its impact on downstream signaling cascades, quantitative data on its efficacy, and detailed protocols for key experimental procedures used to study its effects.

Introduction to Ras Signaling and this compound A

The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are pivotal regulators of cellular growth, proliferation, differentiation, and survival.[1] Mutations in Ras genes are among the most common oncogenic drivers in human cancers, leading to constitutively active Ras proteins that promote uncontrolled cell division.[1] The biological activity of Ras is contingent upon its localization to the plasma membrane, a process that requires a series of post-translational modifications, beginning with the farnesylation of a cysteine residue in the C-terminal CAAX motif. This reaction is catalyzed by the enzyme farnesyltransferase (FTase).[1][2]

This compound A acts as a selective inhibitor of FTase by competing with its natural substrate, farnesyl pyrophosphate (FPP).[3] By preventing the farnesylation of Ras, this compound A abrogates its membrane association and subsequent activation of downstream effector pathways. This inhibitory action forms the basis of its anti-proliferative and pro-apoptotic effects observed in various cancer cell lines.

Mechanism of Action of this compound A

The primary mechanism of action of this compound A is the competitive inhibition of farnesyltransferase. This disruption of Ras processing leads to the accumulation of unprocessed, cytosolic Ras, which is unable to participate in signaling events at the cell membrane.

Downstream Effects on Ras Signaling Pathways

By inhibiting Ras activation, this compound A significantly impacts major downstream signaling cascades that are crucial for cancer cell proliferation and survival. The two most well-characterized pathways affected are the Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway.

Inhibition of the Raf/MEK/ERK Pathway

Active, membrane-bound Ras recruits and activates Raf kinases (A-Raf, B-Raf, and C-Raf), initiating a phosphorylation cascade that leads to the activation of MEK1/2 and subsequently ERK1/2. Activated ERK1/2 translocates to the nucleus to regulate the expression of genes involved in cell proliferation and survival. This compound A has been shown to inhibit the phosphorylation of both Raf and ERK in a dose-dependent manner, effectively shutting down this pro-proliferative pathway.

Inhibition of the PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical downstream effector of Ras. Activated Ras can bind to and activate the p110 catalytic subunit of PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis. Studies have demonstrated that this compound A treatment leads to a reduction in the phosphorylation of both PI3K and Akt in a time-dependent manner.

Induction of Apoptosis

Beyond the inhibition of pro-proliferative and survival pathways, this compound A actively induces apoptosis in a variety of cancer cells. This programmed cell death is mediated through the intrinsic mitochondrial pathway. Mechanistically, this compound A has been shown to:

-

Downregulate anti-apoptotic proteins: A decrease in the expression of Bcl-2 has been observed following this compound A treatment.

-

Upregulate pro-apoptotic proteins: An increase in the expression of Bax has been reported.

-

Activate caspases: this compound A treatment leads to the activation of initiator caspase-9 and effector caspase-3, which are key executioners of apoptosis.

Quantitative Data: In Vitro Efficacy

The cytotoxic and anti-proliferative effects of this compound A have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure. A summary of reported IC50 values is presented below.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| MSTO-211H | Malignant Pleural Mesothelioma | 8.3 | 48 | |

| H28 | Malignant Pleural Mesothelioma | 4.3 | 48 | |

| LNCaP | Prostate Cancer | 8.79 | 48 | |

| HEK293 | Human Embryonic Kidney | 6.60 | 48 | |

| PC3 | Prostate Cancer | 11.00 | 48 | |

| COLO320-DM | Colon Adenocarcinoma | 2.51 (p21ras farnesylation) | - | |

| COLO320-DM | Colon Adenocarcinoma | 3.58 (cell growth) | - |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound A's effects on Ras signaling.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells of interest

-

96-well plates

-

This compound A (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound A. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Western Blot Analysis of Ras Pathway Proteins

Western blotting is used to detect and quantify the expression and phosphorylation status of specific proteins in cell lysates.

Materials:

-

Treated and untreated cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-Ras)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lysate Preparation: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-ERK) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total proteins (e.g., total ERK) or a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.

Co-Immunoprecipitation (Co-IP) for Ras-Raf Interaction

Co-IP is used to study protein-protein interactions. This protocol can be adapted to investigate the disruption of the Ras-Raf interaction by this compound A.

Materials:

-

Cell lysates

-

Co-IP lysis buffer

-

Primary antibody against the "bait" protein (e.g., anti-Ras)

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Lysate Preparation: Prepare cell lysates using a non-denaturing Co-IP lysis buffer.

-

Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the bait protein (e.g., anti-Ras) overnight at 4°C.

-

Capture of Immune Complexes: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-Raf) to determine if it was co-immunoprecipitated with the bait protein.

Conclusion

This compound A represents a valuable tool for studying the intricacies of Ras signaling and holds potential as a therapeutic agent against Ras-driven cancers. Its well-defined mechanism of action as a farnesyltransferase inhibitor provides a clear rationale for its anti-proliferative and pro-apoptotic effects. By disrupting the membrane localization of Ras, this compound A effectively attenuates the downstream Raf/MEK/ERK and PI3K/Akt signaling pathways, which are critical for tumor cell growth and survival. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting Ras farnesylation. Further investigation into the in vivo efficacy and potential combination therapies involving this compound A is warranted to translate these promising preclinical findings into clinical applications.

References

Unraveling the Assembly Line: A Technical Guide to the Polyketide Biosynthesis of Manumycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manumycin and its analogs represent a fascinating class of polyketide natural products renowned for their diverse and potent biological activities, including antibiotic, antifungal, and anticancer properties.[1][2] These complex molecules are assembled by intricate enzymatic machinery encoded within biosynthetic gene clusters (BGCs) found in various actinomycete bacteria, primarily of the genus Streptomyces and Saccharothrix.[3][4] A thorough understanding of the polyketide biosynthesis of this compound is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches to generate novel, more effective derivatives. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the key enzymatic steps, precursor units, and experimental methodologies used to elucidate this complex process.

The Core Structure and Biosynthetic Precursors

This compound-type polyketides share a characteristic structural architecture consisting of two polyketide chains, designated as the "upper" and "lower" chains, attached to a central m-C7N (meta-aminobenzoyl) unit.[1] The biosynthesis of this intricate scaffold draws upon a limited set of primary metabolic building blocks:

-

The m-C7N Unit: Isotope labeling studies have revealed that the central six-membered ring is derived from 3-amino-4-hydroxybenzoic acid (3,4-AHBA).

-

The C5N Unit: A five-membered nitrogen-containing ring, 2-amino-3-hydroxycyclopent-2-enone, is often found attached to the lower polyketide chain. This moiety is biosynthesized from 5-aminolevulinic acid (ALA).

-

The Polyketide Chains: The upper and lower chains are assembled by Type I or Type III polyketide synthases (PKSs) from various short-chain carboxylic acid starter and extender units. The structural diversity of this compound analogs arises primarily from the different starter units and the varying lengths and degrees of saturation of these polyketide chains. For example, asukamycin, a well-studied this compound analog, utilizes cyclohexanecarboxylic acid as the starter unit for its upper chain.

The Biosynthetic Pathway: A Stepwise Assembly

The biosynthesis of this compound is a multi-step process orchestrated by a series of enzymes encoded in the this compound BGC. While the exact sequence can vary slightly between different producing organisms and for different analogs, the general assembly line logic is conserved. The proposed biosynthetic pathway for asukamycin, a close relative of this compound, provides a valuable model for understanding the core biosynthetic steps.

Feeding studies with labeled intermediates have suggested that the two polyketide chains are synthesized independently and then attached to the 3,4-AHBA core. It is proposed that the lower chain is attached first, followed by the upper chain, and finally the C5N unit. The final steps in the biosynthesis often involve tailoring reactions such as hydroxylation and epoxidation to yield the mature this compound molecule.

Quantitative Analysis of this compound Production

The production of this compound and its analogs can be significantly influenced by genetic and environmental factors. Heterologous expression of the biosynthetic gene cluster and overexpression of regulatory genes have proven to be effective strategies for enhancing production and for producing novel derivatives. The following table summarizes relative production levels of novel this compound-type compounds in various engineered strains of Saccharothrix espanaensis and heterologous hosts.

| Strain | Genetic Modification | Total this compound-type Compounds (Relative Peak Area) | Relative Production Level (%) | Reference |

| S. espanaensis DSM44229 x pMS17 | Wild-type with empty vector | 1.00 | 100 | |

| S. espanaensis DSM44229 x pALS4KON | Overexpression of asuD2 (cALAS) from S. nodosus | 7.14 | 714 | |

| S. espanaensis DSM44229 x pESPR1KON | Overexpression of espR1 (pathway-specific regulator) | 9.86 | 986 | |

| S. lividans K4-114 x 1T2 | Heterologous expression of esp BGC | 1.29 | 129 | |

| S. lividans K4-114 x 1T2 x pESPR1 | Heterologous expression with espR1 overexpression | 11.43 | 1143 | |

| S. coelicolor M512 x 1T2 | Heterologous expression of esp BGC | 0.14 | 14 |

Key Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Heterologous Expression of the this compound Biosynthetic Gene Cluster

This protocol describes the transfer of the entire this compound BGC from the native producer into a model host organism, such as Streptomyces lividans or Streptomyces coelicolor, for production and genetic manipulation.

Methodology:

-

Cosmid Library Construction: A cosmid library of the genomic DNA from the this compound-producing strain is constructed using a suitable vector (e.g., SuperCos1) and packaging extract, followed by transfection into E. coli.

-

Library Screening: The library is screened by colony hybridization using a DIG-labeled DNA probe specific to a conserved gene within the this compound BGC, such as the gene encoding 5-aminolevulinate synthase (cALAS).

-

Cosmid Selection and Characterization: Positive cosmid clones are isolated, and the inserted DNA is mapped and sequenced to confirm the presence of the complete BGC.

-

Conjugal Transfer: The selected cosmids are transferred into an E. coli donor strain (e.g., ET12567/pUZ8002) for subsequent conjugation.

-

Intergeneric Conjugation: The BGC-containing cosmids are transferred from the E. coli donor to a suitable Streptomyces host strain via intergeneric conjugation on a suitable agar medium (e.g., MS agar).

-

Fermentation and Analysis: Exconjugants are selected and cultivated in a suitable production medium (e.g., GYM medium). The culture broth and mycelium are then extracted and analyzed for the production of this compound-type compounds.

Overexpression of Regulatory and Biosynthetic Genes

This technique is employed to increase the production of this compound or to study the function of specific genes within the BGC.

Methodology:

-

Gene Amplification: The coding sequence of the gene of interest (e.g., a pathway-specific regulatory gene like espR1 or a biosynthetic gene like asuD2) is amplified by PCR from the genomic DNA of the producer strain.

-

Vector Construction: The amplified gene is cloned into an appropriate Streptomyces expression vector (e.g., pIJ487 or pMS17) under the control of a strong constitutive promoter (e.g., ermEp*).

-